molecular formula C7H11N3O2 B580657 5-(2-Methoxyethoxy)pyrimidin-2-amine CAS No. 3603-07-4

5-(2-Methoxyethoxy)pyrimidin-2-amine

Cat. No.: B580657
CAS No.: 3603-07-4
M. Wt: 169.184
InChI Key: DODHDHAKJUHVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyethoxy)pyrimidin-2-amine is an organic compound with the molecular formula C7H11N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in drug discovery, particularly in predicting human intestinal absorption .

Chemical Reactions Analysis

5-(2-Methoxyethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction .

Scientific Research Applications

5-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final drug molecule derived from this compound .

Comparison with Similar Compounds

5-(2-Methoxyethoxy)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

    2-Pyrimidinamine, 4,6-dimethyl-: This compound has different substituents on the pyrimidine ring, leading to variations in its chemical reactivity and biological activity.

    2-Pyrimidinamine, 5-ethoxy-: The presence of an ethoxy group instead of a methoxyethoxy group can alter its solubility and interaction with biological targets.

    2-Pyrimidinamine, 5-(2-hydroxyethoxy)-: The hydroxyethoxy group introduces additional hydrogen bonding capabilities, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substituent, which provides a balance of hydrophilicity and lipophilicity, making it a valuable intermediate in drug synthesis .

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODHDHAKJUHVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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